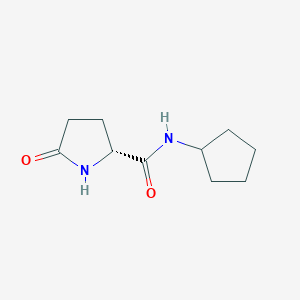![molecular formula C17H21N3O2 B7512963 (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7512963.png)
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone, also known as DIMEB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DIMEB is a synthetic compound that belongs to the class of morpholine derivatives and has been found to possess various biological and pharmacological properties.
Wirkmechanismus
The exact mechanism of action of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone is not fully understood. However, it has been proposed that this compound may exert its biological and pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects, which make it a promising candidate for scientific research. Some of the potential biochemical and physiological effects of this compound include:
1. Inhibition of inflammatory mediators: this compound has been found to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various inflammatory disorders.
2. Induction of apoptosis: this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of various cancers.
3. Modulation of neurotransmitters: this compound has been found to modulate the levels of various neurotransmitters in the brain, which makes it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has several advantages and limitations for lab experiments. Some of the advantages of this compound include:
1. Easy synthesis: this compound can be easily synthesized using standard laboratory equipment, which makes it a readily available compound for scientific research.
2. Potent biological activity: this compound has been found to possess potent biological activity, which makes it a promising candidate for scientific research.
Some of the limitations of this compound include:
1. Limited research: There is limited research available on the biological and pharmacological properties of this compound, which makes it difficult to fully understand its potential applications.
2. Lack of clinical trials: There are no clinical trials available on the safety and efficacy of this compound in humans, which makes it difficult to determine its potential as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone. Some of the potential future directions for research on this compound include:
1. Clinical trials: Clinical trials are needed to determine the safety and efficacy of this compound in humans.
2. Mechanistic studies: Mechanistic studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
3. Structure-activity relationship studies: Structure-activity relationship studies are needed to identify the key structural features of this compound that are responsible for its biological and pharmacological properties.
4. Formulation studies: Formulation studies are needed to develop suitable formulations of this compound for various applications.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. The synthesis method of this compound is relatively simple, and it can be easily synthesized using standard laboratory equipment. However, there is limited research available on the biological and pharmacological properties of this compound, and more research is needed to fully understand its potential applications.
Synthesemethoden
The synthesis of (2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone involves the reaction of 4-(imidazol-1-ylmethyl)phenylamine with 2,6-dimethylmorpholine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then treated with methanol to yield the final product. The overall synthesis method of this compound is relatively simple and can be carried out using standard laboratory equipment.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone has been found to possess various biological and pharmacological properties, which make it a promising candidate for scientific research. Some of the potential applications of this compound in scientific research include:
1. Anti-inflammatory activity: this compound has been found to possess potent anti-inflammatory activity, which makes it a potential candidate for the treatment of various inflammatory disorders.
2. Anticancer activity: this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
3. Antimicrobial activity: this compound has been found to possess antimicrobial activity against various bacterial and fungal strains.
4. Neuroprotective activity: this compound has been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of various neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13-9-20(10-14(2)22-13)17(21)16-5-3-15(4-6-16)11-19-8-7-18-12-19/h3-8,12-14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGBCLLHFAENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-N-methyl-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7512885.png)
![N-[(2-chlorophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7512891.png)
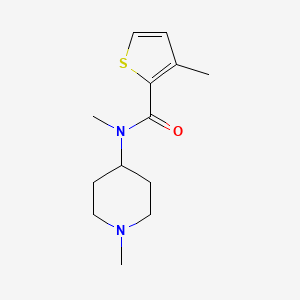


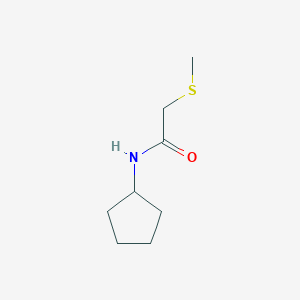

![N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7512945.png)
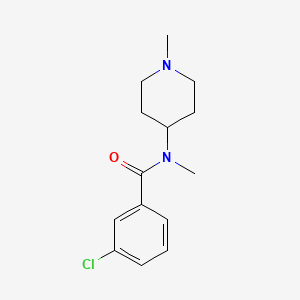

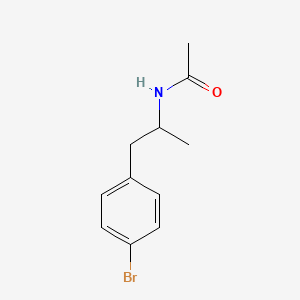
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[1-(dimethylamino)-1-oxopropan-2-yl]cyclopentane-1-carboxamide](/img/structure/B7512977.png)
